5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with sodium nitrite and hydrochloric acid to yield the corresponding diazonium salt. This intermediate undergoes cyclization with sodium azide to form the triazole ring .
Another method involves the use of carbodiimides and diazo compounds in a transition-metal-free strategy. This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Nefazodone: An antidepressant similar to trazodone.
Uniqueness
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the triazole ring allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-amino-2-phenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRUGXIAJOSDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346056 |
Source
|
Record name | 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-84-9 |
Source
|
Record name | 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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